2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251685-14-9
VCID: VC4491577
InChI: InChI=1S/C18H15F4N3O3/c19-14-3-1-2-4-15(14)25-10-9-24(17(25)27)11-16(26)23-12-5-7-13(8-6-12)28-18(20,21)22/h1-8H,9-11H2,(H,23,26)
SMILES: C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3F
Molecular Formula: C18H15F4N3O3
Molecular Weight: 397.33

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 1251685-14-9

Cat. No.: VC4491577

Molecular Formula: C18H15F4N3O3

Molecular Weight: 397.33

* For research use only. Not for human or veterinary use.

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide - 1251685-14-9

Specification

CAS No. 1251685-14-9
Molecular Formula C18H15F4N3O3
Molecular Weight 397.33
IUPAC Name 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C18H15F4N3O3/c19-14-3-1-2-4-15(14)25-10-9-24(17(25)27)11-16(26)23-12-5-7-13(8-6-12)28-18(20,21)22/h1-8H,9-11H2,(H,23,26)
Standard InChI Key SYZRNACWIYLJPU-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the following identifiers:

  • CAS No.: 1251685-14-9

  • Molecular Formula: C₁₈H₁₅F₄N₃O₃

  • Molecular Weight: 397.33 g/mol

  • IUPAC Name: 2-[3-(2-Fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide.

The structure comprises:

  • A 2-oxoimidazolidinone ring substituted at position 3 with a 2-fluorophenyl group.

  • An acetamide linker bridging the imidazolidinone and a 4-(trifluoromethoxy)phenyl moiety.

Spectroscopic Characterization

Though experimental data for this specific compound are sparse, analogous N-phenylacetamide derivatives are typically characterized via:

  • ¹H/¹³C NMR: Peaks for aromatic protons (δ 6.8–7.8 ppm), amide NH (δ ~10–11 ppm), and methyl/methylene groups (δ 2.5–4.5 ppm) .

  • LC/MS: Molecular ion peaks consistent with the formula C₁₈H₁₅F₄N₃O₃ (e.g., m/z 397.33).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis likely involves a multi-step approach:

  • Imidazolidinone Formation: Cyclization of a diamine precursor (e.g., 1,2-diaminoethane) with a carbonyl source (e.g., phosgene or urea) to form the 2-oxoimidazolidinone core.

  • Substitution at Position 3: Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .

  • Acetamide Linker Installation: Alkylation of the imidazolidinone nitrogen with 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide under basic conditions (e.g., K₂CO₃ in acetone) .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYieldReference
11,2-Diaminoethane, urea, 150°C60–70%
22-Fluorophenylboronic acid, Pd(PPh₃)₄, DMF45–55%
32-Chloroacetamide derivative, K₂CO₃, acetone50–60%

Structural and Conformational Analysis

Crystallographic Insights

While no crystal structure exists for this compound, related N-(4-fluorophenyl)acetamides exhibit:

  • Dihedral Angles: ~87° between amide and aromatic planes, reducing steric strain .

  • Hydrogen Bonding: C=O⋯H–N interactions stabilizing dimeric structures .

Hirshfeld Surface Analysis

In analogous compounds (e.g., flufenacet metabolites):

  • Intermolecular Contacts: Dominated by H⋯F (28%) and H⋯O (22%) interactions .

  • Packing Efficiency: Enhanced by short O⋯π contacts (~3.06 Å) .

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the amide group; limited aqueous solubility (log P ~3.5 predicted).

  • Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of similar acetamides .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
log P3.5XLogP3
PSA78.9 ŲE-Dragon
Rotatable Bonds5-

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